N-cyclohexyl-N-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methylpyrazine-2-carboxamide, also known as CP-55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1993 by Pfizer Inc. and has since been extensively studied for its potential applications in scientific research. In
Wirkmechanismus
N-cyclohexyl-N-methylpyrazine-2-carboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-cyclohexyl-N-methylpyrazine-2-carboxamide leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methylpyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects, as well as the ability to modulate appetite and body weight. It has also been shown to have neuroprotective effects and to modulate the release of various neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-methylpyrazine-2-carboxamide has several advantages as a research tool. It has a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It is also highly potent, allowing for the study of low concentrations. However, it is important to note that N-cyclohexyl-N-methylpyrazine-2-carboxamide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-methylpyrazine-2-carboxamide. One area of interest is the development of more selective CB1 receptor agonists that can be used to study the endocannabinoid system with greater specificity. Another area of interest is the study of the effects of N-cyclohexyl-N-methylpyrazine-2-carboxamide on various physiological processes, such as pain, anxiety, and inflammation. Additionally, there is interest in the development of N-cyclohexyl-N-methylpyrazine-2-carboxamide analogs that may have improved pharmacokinetic properties.
In conclusion, N-cyclohexyl-N-methylpyrazine-2-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. It acts as a potent agonist of the CB1 receptor and has a variety of biochemical and physiological effects. While it has several advantages as a research tool, it is important to note its limitations as a synthetic compound. There are several future directions for research on N-cyclohexyl-N-methylpyrazine-2-carboxamide, including the development of more selective CB1 receptor agonists and the study of its effects on various physiological processes.
Synthesemethoden
N-cyclohexyl-N-methylpyrazine-2-carboxamide is typically synthesized using a multistep process that involves the reaction of cyclohexylmagnesium bromide with 2,6-dichloropyrazine, followed by the reaction of the resulting cyclohexylpyrazine with methylamine. This is then followed by the reaction of the resulting N-methylpyrazine-2-carboxamide with cyclohexylmagnesium bromide to produce N-cyclohexyl-N-methylpyrazine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the CB1 receptor, which is primarily expressed in the central nervous system. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15(10-5-3-2-4-6-10)12(16)11-9-13-7-8-14-11/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJITHBOOXBYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.